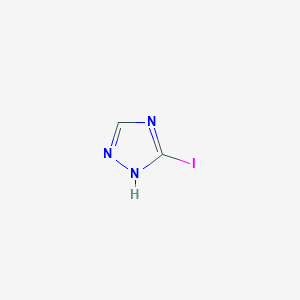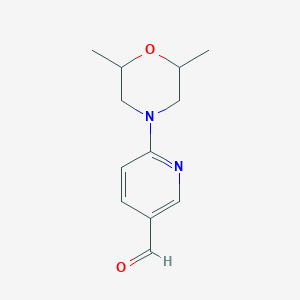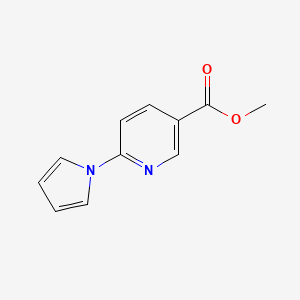![molecular formula C16H15N3 B1303714 2-[4-(2,5-ジメチル-1H-ピロール-1-イル)ベンジル]-マロノニトリル CAS No. 771552-11-5](/img/structure/B1303714.png)
2-[4-(2,5-ジメチル-1H-ピロール-1-イル)ベンジル]-マロノニトリル
説明
2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile is an organic compound that features a pyrrole ring substituted with dimethyl groups at the 2 and 5 positions, a benzyl group, and a malononitrile moiety
科学的研究の応用
2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The primary targets of 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the bacterial fatty acid synthesis and folate metabolism .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential components of the bacterial cell membrane . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the synthesis of nucleotides required for DNA replication .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to disruption in essential biochemical pathways . This includes the inhibition of fatty acid synthesis, leading to defective cell membrane production, and the disruption of folate metabolism, affecting DNA replication .
生化学分析
Biochemical Properties
2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as dihydrofolate reductase and enoyl ACP reductase . These interactions are primarily through binding to the active sites of these enzymes, thereby inhibiting their activity. The compound’s structure allows it to fit into the enzyme’s active site, blocking the substrate from binding and thus preventing the enzyme from catalyzing its reaction.
Cellular Effects
The effects of 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile on various cell types and cellular processes are profound. It has been observed to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it enhances the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production. This compound also affects cell signaling pathways and gene expression, leading to altered cellular metabolism and function. For instance, it has been noted to suppress the galactosylation of monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Molecular Mechanism
At the molecular level, 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrole ring and benzyl moiety allow it to interact with the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in changes in gene expression and cellular metabolism. The compound’s ability to inhibit dihydrofolate reductase and enoyl ACP reductase is particularly noteworthy, as these enzymes are crucial for DNA synthesis and fatty acid metabolism, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells. Over time, the compound’s inhibitory effects on enzymes and cellular processes can lead to significant changes in cell function and metabolism .
Dosage Effects in Animal Models
The effects of 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced glucose uptake and increased ATP production. At higher doses, toxic or adverse effects may be observed. These effects include potential enzyme inhibition leading to disrupted metabolic pathways and cellular functions .
Metabolic Pathways
2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound’s interaction with dihydrofolate reductase and enoyl ACP reductase highlights its role in DNA synthesis and fatty acid metabolism. These interactions can affect metabolic flux and metabolite levels, leading to altered cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile is transported and distributed through specific transporters and binding proteins. The compound’s structure allows it to interact with these transporters, facilitating its movement across cellular membranes. This interaction can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with enzymes and other biomolecules, influencing its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with benzyl chloride under basic conditions to form 2,5-dimethyl-1H-pyrrol-1-yl benzyl.
Introduction of the Malononitrile Group: The benzylated pyrrole is then reacted with malononitrile in the presence of a base such as sodium hydride to form the final product, 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with carboxyl or aldehyde groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-1H-pyrrole: A simpler analog without the benzyl and malononitrile groups.
Benzylmalononitrile: Lacks the pyrrole ring but contains the benzyl and malononitrile groups.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide: Contains a benzamide group instead of the malononitrile group.
Uniqueness
2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile is unique due to the combination of its pyrrole ring, benzyl group, and malononitrile moiety, which confer specific chemical and biological properties not found in simpler analogs.
特性
IUPAC Name |
2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-8,15H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJYPVWFJHUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377347 | |
| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771552-11-5 | |
| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)
![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
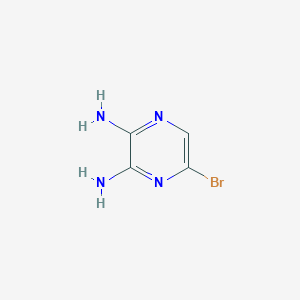
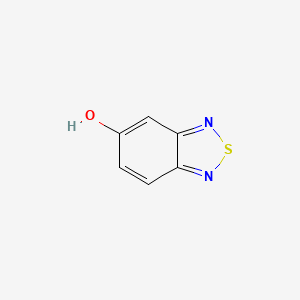
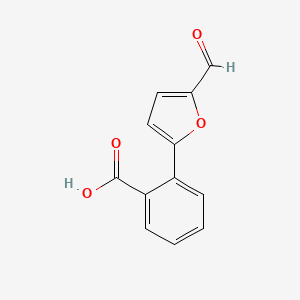
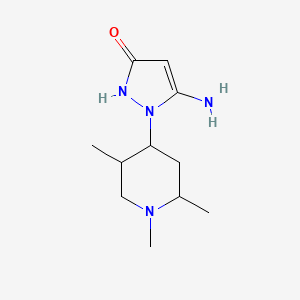
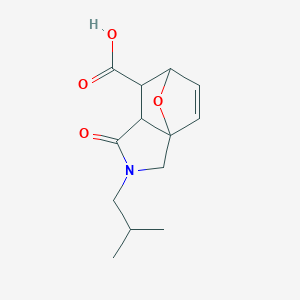
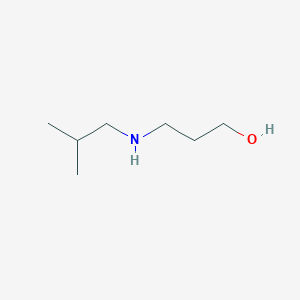
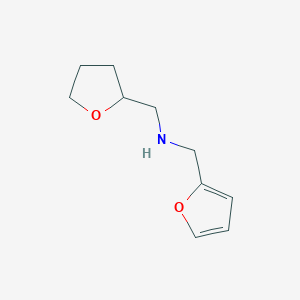

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)
